3-Bromo-5-(methylsulfonyl)benzoic Acid
Overview
Description
Scientific Research Applications
Synthesis and Characterization
3-Bromo-5-(methylsulfonyl)benzoic acid and its derivatives are significant in the synthesis and characterization of various chemical compounds. For instance, Zha Hui-fang (2011) demonstrated the synthesis of 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester from vanillin through bromation, oxidation, and esterification, highlighting the method's efficiency in producing benzoic acid derivatives (Zha Hui-fang, 2011). Similarly, the synthesis, characterization, and biological activity studies of Cadmium (II) complex derived from azo ligand 2-[2-(5-Bromo Thiazolyl) Azo]-5-Dimethyl Amino Benzoic Acid were conducted to explore its potential for antibacterial and antifungal applications, revealing the compound's significant pharmacological potential (Jaber, Kyhoiesh, & Jawad, 2021).
Antioxidant Activity
The isolation and characterization of bromophenols from marine red algae, which include derivatives of this compound, demonstrated these compounds' potent antioxidant activities. These findings suggest such derivatives can serve as excellent natural antioxidant sources, potentially beneficial for preventing oxidative deterioration in food and other applications (Li, Li, Gloer, & Wang, 2011).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been explored for their potential in drug synthesis and as intermediates in the preparation of cardiotonic drugs. Lomov (2019) developed alternative approaches to synthesize 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate in creating Sulmazole and Isomazole, showcasing the compound's relevance in drug development processes (Lomov, 2019).
Enzyme Inhibition Studies
The novel synthesis of bromophenol derivatives, including those related to this compound, has been examined for their inhibitory effects on critical enzymes like acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase I and II isoenzymes. These studies indicate the potential therapeutic applications of these compounds in treating diseases where enzyme inhibition is beneficial (Bayrak et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
3-bromo-5-methylsulfonylbenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4S/c1-14(12,13)7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQDIUIVEWBSEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186518-98-8 | |
Record name | 3-bromo-5-methanesulfonylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.